molecular formula C23H16FN7O3 B2386121 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1007010-33-4

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2386121
CAS RN: 1007010-33-4
M. Wt: 457.425
InChI Key: QXCJOMKYJOJAND-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H16FN7O3 and its molecular weight is 457.425. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including the mentioned chemical, have been investigated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, showing promising results in inhibiting cancer cell growth. The structure-activity relationship (SAR) of these compounds suggests a correlation between chemical structure modifications and their biological activities, indicating their potential for further development as cancer therapeutics (Rahmouni et al., 2016).

Antiviral Applications

Another study describes a new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, showcasing remarkable antiavian influenza virus activity. These compounds were tested in vitro for their effectiveness against the influenza A virus (subtype H5N1), with several derivatives showing significant antiviral activities. This research underscores the potential of such chemical derivatives in developing new antiviral drugs (Hebishy et al., 2020).

Antimicrobial and Antituberculosis Activity

A series of compounds derived from the initial chemical structure have been evaluated for their antimicrobial and antituberculosis activities. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, showed promising activity against Mycobacterium tuberculosis, including inhibition of the GyrB ATPase assay and DNA gyrase supercoiling assay. These findings indicate the potential of these compounds in treating tuberculosis and other bacterial infections (Jeankumar et al., 2013).

Imaging and Diagnostic Applications

Derivatives of the compound have also been explored for their potential in imaging and diagnostics. Specifically, fluoroethyl and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), with applications in neurodegenerative disorder imaging using positron emission tomography (PET). These studies highlight the versatility of pyrazolo[1,5-a]pyrimidine derivatives in biomedical research, particularly in the development of diagnostic tools (Fookes et al., 2008).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN7O3/c1-13-8-20(28-23(32)14-2-7-18-19(9-14)34-12-33-18)31(29-13)22-17-10-27-30(21(17)25-11-26-22)16-5-3-15(24)4-6-16/h2-11H,12H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCJOMKYJOJAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4C=NN5C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.